molecular formula C7H8ClN3O2 B1610922 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid CAS No. 27255-10-3

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid

Cat. No.: B1610922
CAS No.: 27255-10-3
M. Wt: 201.61 g/mol
InChI Key: OMLBYAICXYTGDX-UHFFFAOYSA-N
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Description

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid typically involves the reaction of 6-chloropyridazine with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound's structural characteristics enable it to serve as a scaffold for designing new pharmaceuticals. Its potential applications include:

  • Antimicrobial Agents : Research suggests that derivatives of pyridazine compounds exhibit antibacterial and antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
  • Neuroprotective Effects : Some studies indicate that compounds related to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

2. Targeting Biological Pathways
The compound may interact with specific biological targets, influencing various signaling pathways. This interaction profile can be assessed through various biochemical assays, which can lead to the identification of new therapeutic targets.

Case Studies

Case Study 1: Antimicrobial Activity
A study examined the synthesis of several pyridazine derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the pyridazine structure could enhance its efficacy as an antimicrobial agent .

Case Study 2: Neuroprotection
In another investigation, a related compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested that the chlorinated pyridazine ring plays a crucial role in mediating neuroprotective effects, highlighting the potential of this compound in neuropharmacology.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
3-Amino-3-(6-chloropyridin-2-yl)propanoic acidStructureStudied for neuroprotective effects
4-Chloro-N-(pyridin-3-yl)butanamideStructureExhibits antibacterial activity
5-Chloro-pyridazin-3(2H)-oneStructureUsed in drug design; different functional group

Mechanism of Action

The mechanism of action of 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridazinamine: A closely related compound with similar structural features.

    3-Amino-6-chloropyridazine: Another derivative of pyridazine with comparable properties.

Uniqueness

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9ClN2O2
  • IUPAC Name : 3-amino-2-(6-chloropyridazin-3-yl)propanoic acid

This compound features a chlorinated pyridazine ring, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzyme Activity : The compound can inhibit certain enzyme activities by binding to the active sites or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity.
  • Modulate Signaling Pathways : It may also affect various signaling pathways by interacting with receptors, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antitumor Activity

In studies focused on cancer biology, this compound has shown promise as an antitumor agent. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The efficacy varies among different types of cancer cells, suggesting a selective action that warrants further investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Antitumor Activity Assessment :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 25 µM, highlighting its potential as an adjunct therapy in oncology.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell TypeObserved EffectIC50/Effective Concentration
AntimicrobialStaphylococcus aureusSignificant growth inhibition>50 µg/mL
AntimicrobialEscherichia coliSignificant growth inhibition>50 µg/mL
AntitumorMCF-7 (breast cancer)Dose-dependent viability reduction~25 µM

Properties

IUPAC Name

3-[(6-chloropyridazin-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-5-1-2-6(11-10-5)9-4-3-7(12)13/h1-2H,3-4H2,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBYAICXYTGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571617
Record name N-(6-Chloropyridazin-3-yl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27255-10-3
Record name N-(6-Chloropyridazin-3-yl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,6-dichloropyridazine (50.0 mmol, 7.45 g) and 3-aminopropionic acid (60.0 mmol, 5.34 g) in absolute ethanol (20 mL) was added potassium carbonate (30.0 mmol, 4.15 g), and the suspension was heated to reflux for 3 hours. The mixture was allowed to cool to room temperature, and the light brown solid residue was partitioned between ethyl acetate (300 mL) and water (300 mL). The pH of the aqueous phase was adjusted to 3.5 with 2M aqueous hydrochloric acid, and the yellow solid was filtered and washed with absolute ethanol (10 mL) and diethyl ether (2×20 mL) to give 5.04 g (50%). The product was pure according to TLC Rf 0.31 (dichloromethane/methanol/acetic acid, 85:10:5).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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